molecular formula C30H19BrClNO3 B10876722 2-(4-Chlorophenyl)-2-oxo-1-phenylethyl 6-bromo-2-phenylquinoline-4-carboxylate

2-(4-Chlorophenyl)-2-oxo-1-phenylethyl 6-bromo-2-phenylquinoline-4-carboxylate

Cat. No.: B10876722
M. Wt: 556.8 g/mol
InChI Key: IMZYXROIJKHVPR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxo-1-phenylethyl 6-bromo-2-phenylquinoline-4-carboxylate is a complex organic compound with a molecular formula of C24H15BrClNO3 and a molecular weight of 480.74 . This compound is known for its unique structure, which combines a quinoline core with various functional groups, making it a subject of interest in various scientific fields.

Preparation Methods

The synthetic routes for 2-(4-Chlorophenyl)-2-oxo-1-phenylethyl 6-bromo-2-phenylquinoline-4-carboxylate typically involve multi-step organic synthesis. The process begins with the preparation of the quinoline core, followed by the introduction of the bromine and phenyl groups. The final steps involve the esterification of the carboxylate group with 2-(4-Chlorophenyl)-2-oxo-1-phenylethyl. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(4-Chlorophenyl)-2-oxo-1-phenylethyl 6-bromo-2-phenylquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of different quinoline-based compounds.

    Substitution: The bromine atom in the quinoline ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxo-1-phenylethyl 6-bromo-2-phenylquinoline-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxo-1-phenylethyl 6-bromo-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-2-oxo-1-phenylethyl 6-bromo-2-phenylquinoline-4-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C30H19BrClNO3

Molecular Weight

556.8 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxo-1-phenylethyl] 6-bromo-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C30H19BrClNO3/c31-22-13-16-26-24(17-22)25(18-27(33-26)19-7-3-1-4-8-19)30(35)36-29(21-9-5-2-6-10-21)28(34)20-11-14-23(32)15-12-20/h1-18,29H

InChI Key

IMZYXROIJKHVPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OC(C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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